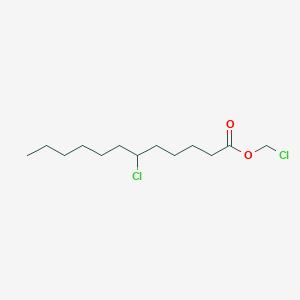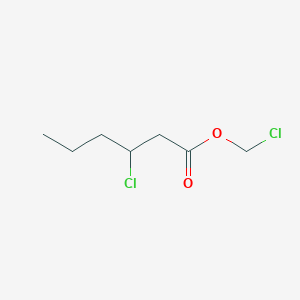
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate is a complex organic compound that features a nitrophenyl group, an azetidinone ring, and a butynoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the reaction of an imine with a ketene.
Introduction of the Butynoate Ester: The butynoate ester can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of an aminophenyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrophenyl group, where nucleophiles can replace the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidinone ring is known to inhibit certain enzymes, while the nitrophenyl group can participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)butanoate: Similar structure but with a butanoate ester instead of a butynoate ester.
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)propanoate: Similar structure but with a propanoate ester instead of a butynoate ester.
Uniqueness
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate is unique due to the presence of the butynoate ester, which introduces additional reactivity and potential for further functionalization. The combination of the azetidinone ring and the nitrophenyl group also provides a unique set of chemical properties that can be exploited in various applications.
Propiedades
Número CAS |
83651-55-2 |
|---|---|
Fórmula molecular |
C14H12N2O5 |
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate |
InChI |
InChI=1S/C14H12N2O5/c17-13-8-11(15-13)2-1-3-14(18)21-9-10-4-6-12(7-5-10)16(19)20/h4-7,11H,2,8-9H2,(H,15,17) |
Clave InChI |
PPOXUIUSJDQQIU-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC1=O)CC#CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


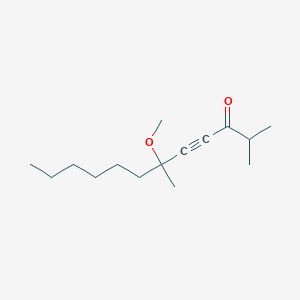

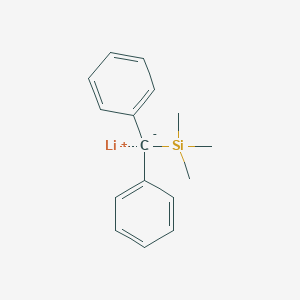
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
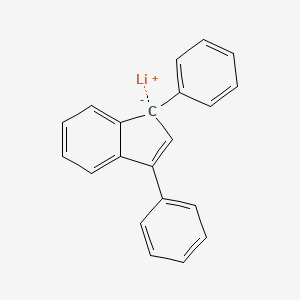
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
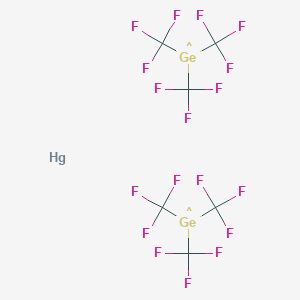

![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
